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Compound of Interest

Compound Name: ZK824190 hydrochloride

Cat. No.: B7451224 Get Quote

For Immediate Release

This guide provides a comprehensive comparison of ZK824190 hydrochloride with other

prominent urokinase-type plasminogen activator (uPA) inhibitors. Designed for researchers,

scientists, and drug development professionals, this document synthesizes available data to

facilitate an objective evaluation of ZK824190 hydrochloride's performance in the context of

current alternatives.

Introduction to uPA and Its Inhibition
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in

various physiological and pathological processes, including fibrinolysis, tissue remodeling, and

cell migration.[1] Elevated uPA activity is strongly associated with cancer progression and

metastasis, making it a key target for therapeutic intervention.[1] The uPA system's involvement

in breaking down the extracellular matrix (ECM) is a crucial step in tumor cell invasion.[2] uPA

inhibitors are compounds designed to block the enzymatic activity of uPA, thereby preventing

the conversion of plasminogen to plasmin and the subsequent degradation of the ECM.[1]

ZK824190 hydrochloride is a selective and orally available uPA inhibitor.[3] This guide

provides a comparative analysis of its inhibitory potency and selectivity against other known

uPA inhibitors, supported by experimental data and detailed protocols.
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Data Presentation: A Comparative Analysis of uPA
Inhibitors
The following tables summarize the inhibitory activity and selectivity of ZK824190
hydrochloride and other representative uPA inhibitors. The data has been compiled from

various scientific publications to provide a comparative overview.

Table 1: Inhibitory Potency against uPA

Inhibitor Type
IC50 (nM) for
uPA

Ki (nM) for uPA Reference

ZK824190

hydrochloride

Benzylamine

derivative
237 - [3]

ZK824859
Benzylamine

derivative
79 - [4]

UK-371804 Not Specified - 10 [5]

UK122
4-oxazolidinone

analogue
200 - [1]

Amiloride Diuretic 7000 (Ki) 7000 [5]

WX-UK1

(Mesupron®)

3-

amidinophenylal

anine derivative

- - [5]

Bicyclic peptide

47
Peptide - 53 [5]

Note: IC50 and Ki values are dependent on assay conditions. Direct comparison between

studies should be made with caution.

Table 2: Selectivity Profile of uPA Inhibitors
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Inhibitor
IC50 (nM)
for tPA

IC50 (nM)
for Plasmin

Selectivity
(tPA/uPA)

Selectivity
(Plasmin/uP
A)

Reference

ZK824190

hydrochloride
1600 1850 ~6.7 ~7.8 [3]

ZK824859 1580 1330 ~20 ~16.8 [4]

UK122 >100,000 >100,000 >500 >500 [1]

Amiloride No inhibition No inhibition High High [5]

Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and

further investigation.

In Vitro uPA Inhibition Assay (Chromogenic)
This protocol is adapted from standard chromogenic assays used to determine the inhibitory

activity of compounds against uPA.

Materials:

Human uPA enzyme

Chromogenic uPA substrate (e.g., S-2444)

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)

Test compounds (e.g., ZK824190 hydrochloride) dissolved in a suitable solvent (e.g.,

DMSO)

96-well microplate

Microplate reader

Procedure:
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Prepare a stock solution of the test compound in DMSO.

Serially dilute the test compound in assay buffer to achieve a range of desired

concentrations.

In a 96-well plate, add 20 µL of each concentration of the test compound. Include a vehicle

control (DMSO) and a positive control (a known uPA inhibitor).

Add 160 µL of assay buffer to each well.

Add 10 µL of human uPA solution to each well and incubate for 15 minutes at 37°C.

Initiate the reaction by adding 10 µL of the chromogenic uPA substrate to each well.

Immediately measure the absorbance at 405 nm using a microplate reader.

Continue to read the absorbance at regular intervals (e.g., every 5 minutes) for 30-60

minutes.

Calculate the rate of reaction for each concentration of the inhibitor.

Plot the reaction rate against the inhibitor concentration and determine the IC50 value by

fitting the data to a dose-response curve.

Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a common method to assess the effect of uPA inhibitors on cancer cell

migration.

Materials:

Cancer cell line with high uPA expression (e.g., MDA-MB-231 breast cancer cells)

Complete cell culture medium

Serum-free cell culture medium

Test compounds (e.g., ZK824190 hydrochloride)
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6-well plates

Sterile 200 µL pipette tips

Microscope with a camera

Procedure:

Seed the cancer cells in 6-well plates at a density that will form a confluent monolayer within

24-48 hours.

Once the cells reach confluency, create a "scratch" or "wound" in the center of the monolayer

using a sterile 200 µL pipette tip.

Gently wash the wells with serum-free medium to remove detached cells.

Replace the medium with fresh serum-free medium containing various concentrations of the

test compound or vehicle control.

Capture images of the wound at time 0.

Incubate the plates at 37°C in a 5% CO2 incubator.

Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).

Measure the width of the wound at different points for each time point and treatment

condition.

Calculate the percentage of wound closure relative to the initial wound area for each

treatment group.

Compare the rate of wound closure between the treated and control groups to determine the

inhibitory effect of the compound on cell migration.[6]

Mandatory Visualizations
uPA Signaling Pathway in Cancer Metastasis
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Caption: uPA signaling cascade leading to cancer cell invasion and metastasis.

Experimental Workflow for uPA Inhibitor Screening
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Screening Workflow

Start: Compound Library

Primary Screening:
In Vitro uPA Inhibition Assay
(Chromogenic/Fluorogenic)

Hit Identification:
Compounds with IC50 < Threshold

Secondary Screening:
Selectivity Assays

(vs. tPA, Plasmin, etc.)

Lead Selection:
Potent and Selective Inhibitors

Cell-Based Assays:
- Cell Migration (Wound Healing)

- Cell Invasion (Boyden Chamber)

In Vivo Efficacy Studies:
(Xenograft models)
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Candidate Drug
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Caption: A typical workflow for the discovery and development of uPA inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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